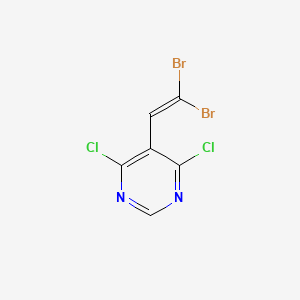

4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

86854-58-2 |

|---|---|

Molecular Formula |

C6H2Br2Cl2N2 |

Molecular Weight |

332.80 g/mol |

IUPAC Name |

4,6-dichloro-5-(2,2-dibromoethenyl)pyrimidine |

InChI |

InChI=1S/C6H2Br2Cl2N2/c7-4(8)1-3-5(9)11-2-12-6(3)10/h1-2H |

InChI Key |

SOSQQRXMACXWNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C=C(Br)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a dibromovinyl group under controlled conditions. The reaction is usually carried out in the presence of a chlorination catalyst and solvents like dichloroethane. The process involves heating and refluxing to achieve the desired product .

Industrial Production Methods: Industrial production of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of large reactors, precise temperature control, and efficient recovery of solvents and by-products. The final product is purified through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

Addition Reactions: The dibromovinyl group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Addition Reactions: Nucleophiles like hydroxide ions (OH-) or amines are used in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce brominated or chlorinated pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Research indicates that 4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine and its derivatives exhibit significant antiviral properties. These compounds have shown potential in inhibiting viral replication through various mechanisms. For instance, studies have demonstrated that certain pyrimidine derivatives can interfere with viral protein synthesis and disrupt viral entry into host cells.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Recent studies highlight its ability to inhibit specific kinases involved in cancer cell proliferation. In particular, it has been noted for its effectiveness against various cancer types, including breast and lung cancers. For example, a study reported that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Mechanisms of Action

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis.

- Induction of Apoptosis: It has been shown to trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Agricultural Applications

Pesticidal Activity

This compound is also recognized for its potential use as a pesticide. Its halogenated structure contributes to its effectiveness against a range of agricultural pests and pathogens. Studies have demonstrated that it can be utilized to control fungal infections in crops, thereby enhancing yield and quality.

Herbicidal Properties

In addition to its pesticidal applications, this compound has been evaluated for herbicidal activity. Research suggests that it can inhibit the growth of certain weed species by disrupting their metabolic pathways.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic routes often include halogenation and coupling reactions that introduce the dibromoethenyl group into the pyrimidine framework.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,6-Dichloropyrimidine | Two chlorine substituents | Basic pyrimidine structure; less reactive |

| 5-Bromo-4-chloropyrimidine | One bromine and one chlorine | Exhibits different biological activities |

| 4-Chloro-5-(bromomethyl)pyrimidine | One chlorine and bromomethyl group | Potentially used in organic synthesis |

| 4,6-Dibromopyrimidine | Two bromines | Higher reactivity due to increased halogenation |

| 5-Fluoro-4-chloropyrimidine | One fluorine and one chlorine | Different electronic properties affecting reactivity |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound revealed that it significantly inhibited the replication of specific viruses in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA polymerase activity.

Case Study 2: Agricultural Field Trials

Field trials assessing the herbicidal properties showed that crops treated with formulations containing this compound exhibited a marked reduction in weed populations compared to untreated controls. This led to improved crop yields and reduced competition for resources.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the pyrimidine ring dictate reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and hydrophobicity, impacting solubility. The dibromoethenyl group in the target compound may confer unique reactivity in radical or elimination reactions.

- Electronic Influence: Electron-withdrawing groups (e.g., halogens) enhance electrophilicity at the pyrimidine ring, favoring nucleophilic substitution. Conversely, methoxy or amino groups donate electrons, reducing reactivity .

- Steric Hindrance : Bulky substituents (e.g., biphenyl, bipyrimidine) can hinder reaction outcomes, as seen in the failed synthesis of 3c in Suzuki-Miyaura reactions .

Biological Activity

4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4Br2Cl2N

- Molecular Weight : 307.82 g/mol

- Appearance : Typically presented as a solid or crystalline compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound exhibits significant antiviral properties, particularly against certain viruses by inhibiting viral replication processes.

Biological Activities

-

Antiviral Properties :

- Studies have shown that this compound can inhibit the replication of various viruses, making it a candidate for antiviral drug development. For instance, it has been noted to affect the replication cycle of viruses by targeting viral polymerases and other enzymes crucial for viral life cycles .

- Insecticidal Activity :

- Antimicrobial Effects :

Case Studies

- In Vitro Studies :

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PfGSK3 | 150 ± 10 |

| Other Pyrimidine Derivative | PfPK6 | 200 ± 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.